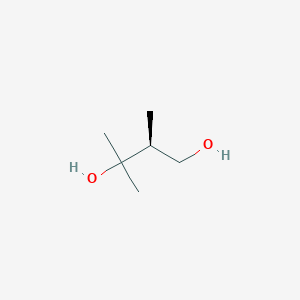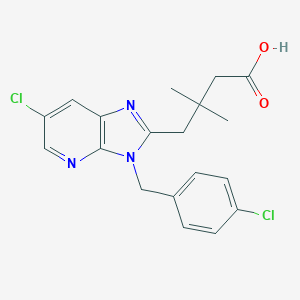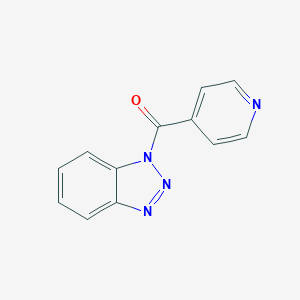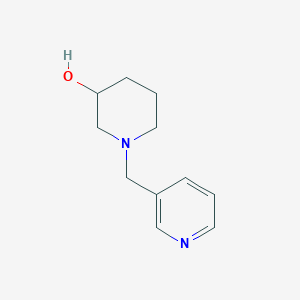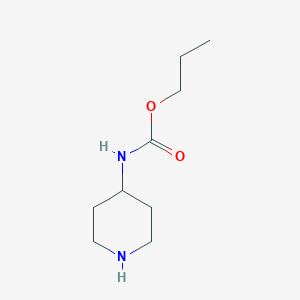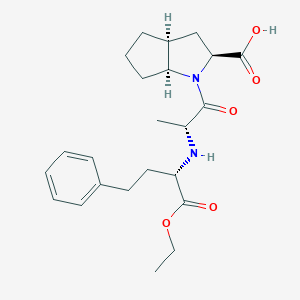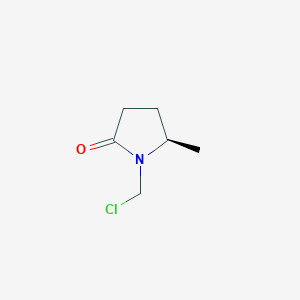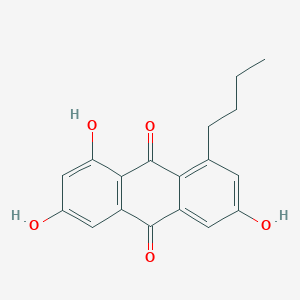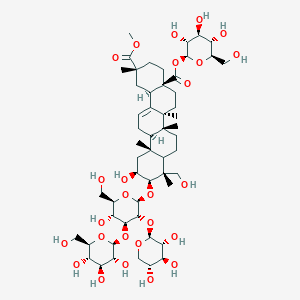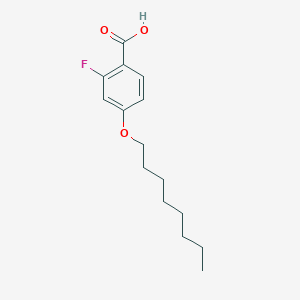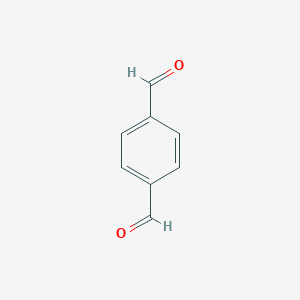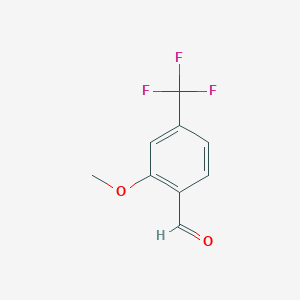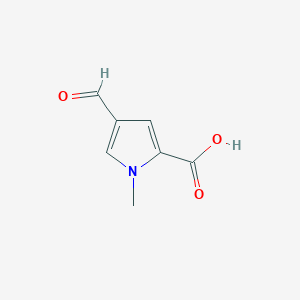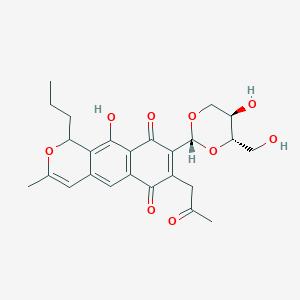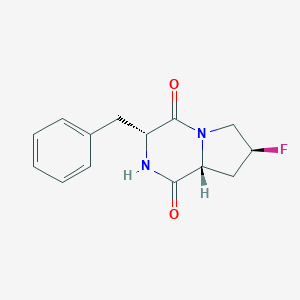
Cyclo(phenylalanyl-4-fluoro-prolyl)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Cyclo(phenylalanyl-4-fluoro-prolyl), also known as CFPP, is a cyclic peptide that has been extensively studied for its potential therapeutic applications. This peptide is composed of two amino acids, phenylalanine and proline, and a fluorine atom is attached to the proline residue. CFPP has been found to exhibit unique biochemical and physiological effects, making it an interesting target for scientific research. In
Wirkmechanismus
The mechanism of action of Cyclo(phenylalanyl-4-fluoro-prolyl) is not fully understood. However, studies have shown that Cyclo(phenylalanyl-4-fluoro-prolyl) interacts with specific receptors on the surface of cells, leading to the activation of signaling pathways that regulate cell growth and survival. Cyclo(phenylalanyl-4-fluoro-prolyl) has also been found to inhibit the activity of enzymes that promote cell growth and induce apoptosis in cancer cells.
Biochemische Und Physiologische Effekte
Cyclo(phenylalanyl-4-fluoro-prolyl) has been found to exhibit unique biochemical and physiological effects. It has been shown to inhibit the activity of enzymes that promote cell growth, leading to the inhibition of cancer cell growth. Cyclo(phenylalanyl-4-fluoro-prolyl) has also been found to protect neurons from damage and improve cognitive function in animal models. In addition, Cyclo(phenylalanyl-4-fluoro-prolyl) has been shown to have anti-inflammatory properties, which may make it useful in the treatment of inflammatory diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using Cyclo(phenylalanyl-4-fluoro-prolyl) in lab experiments is its stability. Cyclo(phenylalanyl-4-fluoro-prolyl) is a cyclic peptide, which makes it more resistant to degradation than linear peptides. Cyclo(phenylalanyl-4-fluoro-prolyl) is also relatively easy to synthesize using SPPS techniques. However, one of the limitations of using Cyclo(phenylalanyl-4-fluoro-prolyl) in lab experiments is its cost. Cyclo(phenylalanyl-4-fluoro-prolyl) is a relatively expensive peptide, which may limit its use in certain research applications.
Zukünftige Richtungen
For research include the development of Cyclo(phenylalanyl-4-fluoro-prolyl) analogs, identification of specific receptors, and investigation of potential therapeutic applications in other fields of research.
Synthesemethoden
The synthesis of Cyclo(phenylalanyl-4-fluoro-prolyl) involves solid-phase peptide synthesis (SPPS) techniques. The synthesis begins with the attachment of the first amino acid, phenylalanine, to a solid support. The second amino acid, proline, is then added to the growing peptide chain. The fluorine atom is introduced during the synthesis of the proline residue using a fluorinated reagent. After the completion of the synthesis, Cyclo(phenylalanyl-4-fluoro-prolyl) is cleaved from the solid support and purified using HPLC.
Wissenschaftliche Forschungsanwendungen
Cyclo(phenylalanyl-4-fluoro-prolyl) has been found to have potential therapeutic applications in various fields of research. One of the primary areas of research is cancer therapy. Cyclo(phenylalanyl-4-fluoro-prolyl) has been shown to inhibit the growth of cancer cells by inducing apoptosis, or programmed cell death. It has also been found to inhibit the activity of enzymes that promote cancer cell growth. Cyclo(phenylalanyl-4-fluoro-prolyl) has also been studied for its potential use in treating neurodegenerative diseases such as Alzheimer's and Parkinson's. Cyclo(phenylalanyl-4-fluoro-prolyl) has been shown to protect neurons from damage and improve cognitive function in animal models.
Eigenschaften
CAS-Nummer |
131176-01-7 |
|---|---|
Produktname |
Cyclo(phenylalanyl-4-fluoro-prolyl) |
Molekularformel |
C14H15FN2O2 |
Molekulargewicht |
262.28 g/mol |
IUPAC-Name |
(3R,7S,8aR)-3-benzyl-7-fluoro-2,3,6,7,8,8a-hexahydropyrrolo[1,2-a]pyrazine-1,4-dione |
InChI |
InChI=1S/C14H15FN2O2/c15-10-7-12-13(18)16-11(14(19)17(12)8-10)6-9-4-2-1-3-5-9/h1-5,10-12H,6-8H2,(H,16,18)/t10-,11+,12+/m0/s1 |
InChI-Schlüssel |
GBONPFZXBBXCLT-QJPTWQEYSA-N |
Isomerische SMILES |
C1[C@@H](CN2[C@H]1C(=O)N[C@@H](C2=O)CC3=CC=CC=C3)F |
SMILES |
C1C(CN2C1C(=O)NC(C2=O)CC3=CC=CC=C3)F |
Kanonische SMILES |
C1C(CN2C1C(=O)NC(C2=O)CC3=CC=CC=C3)F |
Synonyme |
c(Phe-FPro) cyclo(Phe-4-F-Pro) cyclo(phenylalanyl-4-fluoro-prolyl) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



